2-Bromo-5-chloroanisole
Overview
Description
2-Bromo-5-chloroanisole is an organic compound with the molecular formula C7H6BrClO. It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 2 and 5 positions, respectively. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-chloroanisole can be synthesized through the bromination of 2-chloroanisole. The reaction typically involves the use of bromine or a brominating agent such as sodium bromide in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where 2-chloroanisole is treated with bromine in the presence of a solvent like acetic acid. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding phenols or quinones.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler anisole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution Reactions: Formation of 2-amino-5-chloroanisole or 2-thio-5-chloroanisole.
Oxidation Reactions: Formation of 2-bromo-5-chlorophenol.
Reduction Reactions: Formation of anisole derivatives without halogen substituents.
Scientific Research Applications
2-Bromo-5-chloroanisole is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the synthesis of drugs with antimicrobial properties.
Industry: Employed in the production of agrochemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-Bromo-5-chloroanisole exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of both bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
2-Bromoanisole: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2-Chloroanisole: Lacks the bromine substituent, affecting its reactivity and applications.
4-Bromo-2-chloroanisole: Has different substitution positions, leading to variations in chemical behavior and applications.
Uniqueness: 2-Bromo-5-chloroanisole is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct reactivity and properties. This makes it particularly useful in selective synthesis and specialized applications in various fields.
Properties
IUPAC Name |
1-bromo-4-chloro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGYLDZGJLVLMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591938 | |
Record name | 1-Bromo-4-chloro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-09-8 | |
Record name | 1-Bromo-4-chloro-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174913-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-chloro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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